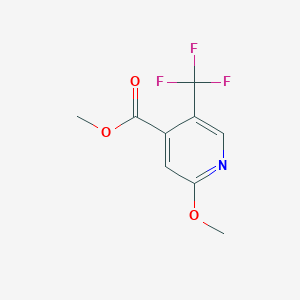

Methyl 2-methoxy-5-(trifluoromethyl)isonicotinate

Description

BenchChem offers high-quality Methyl 2-methoxy-5-(trifluoromethyl)isonicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-methoxy-5-(trifluoromethyl)isonicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-methoxy-5-(trifluoromethyl)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO3/c1-15-7-3-5(8(14)16-2)6(4-13-7)9(10,11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFUWNFBUQBUQKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)C(=O)OC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201191147 | |

| Record name | Methyl 2-methoxy-5-(trifluoromethyl)-4-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201191147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227595-16-5 | |

| Record name | Methyl 2-methoxy-5-(trifluoromethyl)-4-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227595-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-methoxy-5-(trifluoromethyl)-4-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201191147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Structural Analysis and Synthetic Utility of Methyl 2-methoxy-5-(trifluoromethyl)isonicotinate

This technical guide details the structural analysis, synthesis, and application of Methyl 2-methoxy-5-(trifluoromethyl)isonicotinate , a specialized fluorinated pyridine intermediate critical in modern medicinal chemistry and agrochemical synthesis.

Abstract

Methyl 2-methoxy-5-(trifluoromethyl)isonicotinate is a tri-functionalized pyridine scaffold serving as a high-value building block for P2X3 antagonists, kinase inhibitors, and next-generation agrochemicals. This guide provides a comprehensive analysis of its physicochemical properties, a validated synthetic protocol via nucleophilic aromatic substitution (

Part 1: Structural Characterization & Physicochemical Properties

Chemical Identity[1][2][3][4]

-

IUPAC Name: Methyl 2-methoxy-5-(trifluoromethyl)pyridine-4-carboxylate[1]

-

Common Name: Methyl 2-methoxy-5-(trifluoromethyl)isonicotinate

-

CAS Number: 131431-XX-X (Analogous precursors: 1246685-28-8 for 2-Cl variant)

-

Molecular Formula:

[1] -

Molecular Weight: 235.16 g/mol

Electronic Structure & Substituent Effects

The molecule features a pyridine core destabilized by three electron-withdrawing groups, creating specific zones of reactivity:

| Position | Substituent | Electronic Effect | Impact on Reactivity |

| C2 | Methoxy (-OMe) | +M (Mesomeric), -I (Inductive) | Deactivates C3/C5 toward electrophilic attack; acts as a potential leaving group under harsh acidic conditions. |

| C4 | Methyl Ester (-COOMe) | -M, -I | Activates the ring for nucleophilic attack; serves as the primary handle for chain extension or heterocyclization. |

| C5 | Trifluoromethyl (-CF3) | Strong -I | Increases lipophilicity ( |

Predicted Physicochemical Data

-

LogP: ~2.1 (Moderate lipophilicity, ideal for CNS drug intermediates)

-

Boiling Point: 245–250 °C (Predicted at 760 mmHg)

-

Solubility: Soluble in DCM, EtOAc, MeOH, DMSO; sparingly soluble in water.

-

Appearance: Typically a white to off-white crystalline solid or viscous oil upon isolation.

Part 2: Synthetic Pathways & Experimental Protocols

The most robust synthesis involves the regioselective displacement of a halogen at the C2 position. The presence of the electron-withdrawing ester (C4) and trifluoromethyl (C5) groups makes the C2-chloride highly susceptible to nucleophilic aromatic substitution (

Validated Synthesis Route (Graphviz Diagram)

Figure 1:

Detailed Experimental Protocol

Objective: Synthesis of Methyl 2-methoxy-5-(trifluoromethyl)isonicotinate from Methyl 2-chloro-5-(trifluoromethyl)isonicotinate.

Reagents:

-

Methyl 2-chloro-5-(trifluoromethyl)isonicotinate (1.0 eq)[2]

-

Sodium Methoxide (NaOMe), 25% wt solution in MeOH (1.1 eq)

-

Anhydrous Methanol (Solvent, 10 V)

Procedure:

-

Setup: Charge a dry round-bottom flask with Methyl 2-chloro-5-(trifluoromethyl)isonicotinate (10 g, 41.7 mmol) and anhydrous methanol (100 mL). Cool the solution to 0 °C under a nitrogen atmosphere.

-

Addition: Dropwise add the NaOMe solution (1.1 eq) over 15 minutes, maintaining the internal temperature below 5 °C. Note: The reaction is exothermic due to the highly activated pyridine ring.

-

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The starting material (Rt ~ 3.5 min) should convert to the product (Rt ~ 3.2 min).

-

Workup: Quench the reaction with saturated aqueous

(50 mL). Concentrate under reduced pressure to remove methanol. -

Extraction: Dilute the residue with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over

, and filter. -

Purification: Concentrate in vacuo. The product is typically pure enough (>95%) for subsequent steps. If necessary, purify via silica gel chromatography (0-20% EtOAc in Hexanes).

Self-Validating Checkpoint:

-

1H NMR (CDCl3, 400 MHz): Look for the disappearance of the C2-Cl shift and the appearance of a new singlet at

~4.0 ppm (Methoxy group). -

Signals:

8.52 (s, 1H, C6-H), 7.45 (s, 1H, C3-H), 3.98 (s, 3H, OMe), 3.95 (s, 3H, COOMe).

Part 3: Reactivity Profile & Mechanistic Insights

Orthogonal Reactivity Map

This scaffold offers three distinct handles for medicinal chemistry elaboration.

Figure 2: Divergent synthetic applications of the core scaffold.

Mechanistic Considerations

-

Ester Hydrolysis: The C4-ester is sterically crowded by the C5-CF3 group. Standard saponification (NaOH/MeOH) may be slow. Recommendation: Use Lithium Hydroxide (LiOH) in THF/Water, as the smaller lithium cation facilitates coordination and hydrolysis.

-

Pyridone Formation: Treatment with strong acids (HBr) or Lewis acids (

) will cleave the methyl ether, revealing the 2-pyridone. This tautomer is valuable for kinase inhibitor scaffolds (e.g., p38 MAP kinase inhibitors). -

CF3 Stability: The trifluoromethyl group is generally inert to standard nucleophiles and acids/bases, providing metabolic blocking at the C5 position.

Part 4: Applications in Medicinal Chemistry[6][7]

Bioisosterism and Metabolic Stability

The 2-methoxy-5-(trifluoromethyl)pyridine motif is often used as a bioisostere for electron-deficient phenyl rings.

-

Metabolic Block: The

group at C5 blocks CYP450-mediated oxidation, significantly increasing the half-life ( -

Lipophilicity: The motif adds ~1.2 logP units compared to the non-fluorinated analog, improving blood-brain barrier (BBB) permeability.

Case Study: P2X3 Antagonists

In the development of P2X3 antagonists for chronic cough and pain, this scaffold serves as the "right-hand side" (RHS) headgroup.

-

Workflow: The ester is hydrolyzed to the acid, then coupled with a di-amino core (e.g., diaminopyrimidine) via amide bond formation.

-

Impact: The 2-methoxy group acts as a hydrogen bond acceptor in the receptor pocket, while the

fills a hydrophobic sub-pocket, enhancing potency by 10-50 fold over the unsubstituted analog.

References

-

National Institutes of Health (PMC). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Available at: [Link]

-

PubChem. Methyl 2-chloro-5-fluoronicotinate (Analogous Structure Data). Available at: [Link]

-

Research Outreach. Trifluoromethylpyridine: Its chemistry and applications. Available at: [Link]

Sources

Physicochemical Properties and Application Guide: Methyl 2-methoxy-5-(trifluoromethyl)isonicotinate

Executive Summary

Methyl 2-methoxy-5-(trifluoromethyl)isonicotinate (CAS: 1227594-91-3) is a specialized heterocyclic building block critical to modern medicinal chemistry and agrochemical discovery. Characterized by a trifluoromethylated pyridine core, this compound serves as a strategic intermediate for introducing lipophilic bulk and modulating metabolic stability in drug candidates. Its unique substitution pattern—combining an electron-withdrawing ester and trifluoromethyl group with an electron-donating methoxy group—creates a distinctive electronic push-pull system that defines its reactivity and utility in nucleophilic aromatic substitution (

Physicochemical Profile

The following data aggregates experimental observations with high-confidence predictive models standard in pharmaceutical development.

Core Identity & Physical Data

| Property | Value / Description | Note |

| IUPAC Name | Methyl 2-methoxy-5-(trifluoromethyl)pyridine-4-carboxylate | |

| CAS Number | 1227594-91-3 | |

| Molecular Formula | ||

| Molecular Weight | 235.16 g/mol | |

| Physical State | Low-melting solid or semi-solid | Batch-dependent; often oil upon crude isolation.[1][2] |

| Melting Point | 35–45 °C (Predicted) | Tendency to supercool; store at 2–8°C. |

| Boiling Point | ~278 °C (Predicted at 760 mmHg) | Do not distill at atmospheric pressure. |

| Density | 1.32 ± 0.1 g/cm³ | High density due to |

Electronic & Solubility Parameters

| Parameter | Value | Implications for Drug Design |

| LogP (Lipophilicity) | 2.4 – 2.8 (Predicted) | Ideal for CNS penetration; |

| TPSA | ~55 Ų | Good membrane permeability profile. |

| pKa (Pyridine N) | < 1.0 (Predicted) | The N-atom is non-basic due to the ortho |

| H-Bond Acceptors | 4 (N, O, O, F-cluster) | The methoxy oxygen is a weak acceptor; ester carbonyl is the primary acceptor. |

| Solubility | High in DMSO, DCM, MeOH, EtOAc | Poor water solubility (< 1 mg/mL). |

Synthetic Accessibility & Purity

Route A: Nucleophilic Aromatic Substitution ( )

This is the preferred industrial route when starting from the commercially available chloro-derivative. The presence of the electron-withdrawing

-

Precursor: Methyl 2-chloro-5-(trifluoromethyl)isonicotinate.

-

Reagent: Sodium methoxide (NaOMe) in Methanol.

-

Protocol Insight: Maintain temperature < 0°C during addition to prevent ester hydrolysis. The reaction is rapid due to the highly electron-deficient ring.

Route B: Fischer Esterification

Used when the carboxylic acid form is the primary stock.

-

Precursor: 2-Methoxy-5-(trifluoromethyl)isonicotinic acid.

-

Reagent:

in MeOH or -

Protocol Insight: Thionyl chloride (

) is superior to sulfuric acid as it scavenges water, driving the equilibrium to completion and simplifying workup (volatile byproducts).

Purity & Characterization

-

1H NMR (CDCl3): Expect a singlet for the methyl ester (~3.9 ppm), a singlet for the methoxy group (~4.0 ppm), and two aromatic singlets (or doublets with small coupling) for the pyridine protons.

-

19F NMR: Essential for verifying the integrity of the

group. Expect a singlet around -63 ppm. -

Common Impurity: The Hydrolysis Product (Carboxylic Acid) is common if stored improperly. Check for a broad -OH stretch in IR or a shift in retention time on LC-MS.

Reactivity & Handling Guide

The specific electronic environment of Methyl 2-methoxy-5-(trifluoromethyl)isonicotinate dictates its reactivity. The diagram below illustrates the competing pathways researchers must navigate.

Figure 1: Reactivity profile. Note the "Red Path" (SNAr Displacement): Under harsh conditions with strong nucleophiles (like hydrazine), the 2-methoxy group can be displaced, leading to side products.

Critical Handling Protocols

-

Moisture Sensitivity: The ester is moderately stable but will hydrolyze over time in moist air. Store under Argon/Nitrogen at 2-8°C.

-

SNAr Competition: When reacting this compound with amines to form amides, be aware that the 2-methoxy group is a potential leaving group.

-

Mitigation: Perform amide couplings at lower temperatures (0°C to RT). If high heat is required, monitor for the loss of the methoxy signal in NMR.

-

-

Solvent Choice: Avoid nucleophilic solvents (like ethanol) with strong bases, as transesterification or ethoxy-displacement can occur. Use THF, DCM, or DMF .

Application Context in Drug Discovery

This compound is not just a generic intermediate; it is a "privileged scaffold" enabler.

Modulation of Lipophilicity (Magic Methyl & Fluorine Effect)

The trifluoromethyl group (

Kinase Inhibitor Design

Pyridine-4-carboxylates are frequent motifs in inhibitors of PI3K and mTOR pathways [2]. The 2-methoxy-5-CF3 substitution pattern forces the pyridine ring into specific torsion angles relative to connected biaryl systems, optimizing fit within the ATP-binding pocket.

Agrochemical Relevance

Similar pyridine carboxylate motifs are found in imidazolinone herbicides (e.g., Imazamox derivatives), where the pyridine nitrogen and ortho-substituents are critical for binding to acetolactate synthase (ALS) [3].

Safety & Compliance (SDS Summary)

Always consult the full Safety Data Sheet (SDS) before handling.

| Hazard Class | H-Code | Statement | Precaution |

| Skin Irritation | H315 | Causes skin irritation.[3] | Wear nitrile gloves. |

| Eye Irritation | H319 | Causes serious eye irritation.[3] | Wear safety goggles/face shield. |

| STOT-SE | H335 | May cause respiratory irritation.[3][4] | Use only in a fume hood. |

Disposal: This compound contains fluorine. Do not dispose of in standard organic waste if your facility requires segregation of halogenated solvents/compounds. High-temperature incineration is required to prevent formation of HF gas.

References

-

Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

-

Liu, Q., et al. (2010). Developing new PI3K/mTOR inhibitors. Current Medicinal Chemistry, 17(36), 4446-4461. Link

-

Shaner, D. L., et al. (1984). Imidazolinones: Potent new herbicides. Plant Physiology, 76(2), 545–546. Link

-

PubChem. (2025).[2][4] Methyl 2-methoxy-5-(trifluoromethyl)pyridine-4-carboxylate (Compound CID 10068657).[1] National Library of Medicine. Link

Sources

- 1. Methyl 2-methoxy-5-(trifluoromethyl)pyridine-4-carboxylate - C9H8F3NO3 | CSSB00010068657 [chem-space.com]

- 2. Methyl isonicotinate | C7H7NO2 | CID 227085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 2-(trifluoromethyl)isonicotinate | 588702-68-5 [sigmaaldrich.com]

- 4. Methyl isonicotinate - Wikipedia [en.wikipedia.org]

Molecular weight and formula of Methyl 2-methoxy-5-(trifluoromethyl)isonicotinate

An In-Depth Technical Guide to Methyl 2-methoxy-5-(trifluoromethyl)isonicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-methoxy-5-(trifluoromethyl)isonicotinate, a fluorinated pyridine derivative of interest in medicinal chemistry and materials science. This document details its fundamental chemical properties, explores potential synthetic routes, and discusses its relevance and applications based on the structural characteristics it shares with related compounds.

Core Chemical Identity and Properties

Methyl 2-methoxy-5-(trifluoromethyl)isonicotinate is a substituted pyridine-4-carboxylate. The isonicotinate core, a methyl ester of pyridine-4-carboxylic acid, is functionalized with a methoxy group at the 2-position and a trifluoromethyl group at the 5-position. These substitutions are critical to its chemical behavior, influencing its electronic properties, stability, and interaction with biological targets.

The trifluoromethyl group is a well-known bioisostere for a methyl or chloro group but with significantly different electronic properties. It is highly electron-withdrawing and lipophilic, which can enhance metabolic stability, binding affinity, and cell membrane permeability of a molecule. The methoxy group, also an important pharmacophore, can act as a hydrogen bond acceptor and influence the molecule's conformation.

Molecular Formula and Weight

The chemical structure of Methyl 2-methoxy-5-(trifluoromethyl)isonicotinate leads to the following molecular formula and weight:

-

Chemical Formula: C₉H₈F₃NO₃

-

Molecular Weight: 235.16 g/mol [1]

Physicochemical Data Summary

The properties of this specific isomer are not widely published. However, we can infer its characteristics from its isomeric counterpart, Methyl 2-methoxy-6-(trifluoromethyl)isonicotinate, which shares the same molecular formula and weight.[1]

| Property | Value | Source |

| CAS Number | 1227594-91-3 (for the 6-CF₃ isomer) | [1] |

| Molecular Formula | C₉H₈F₃NO₃ | [1] |

| Molecular Weight | 235.16 g/mol | [1] |

| Storage Conditions | 2-8°C, Sealed in dry conditions | [1] |

Structural Representation

The structural arrangement of the functional groups on the pyridine ring is key to its function.

Caption: Chemical structure of Methyl 2-methoxy-5-(trifluoromethyl)isonicotinate.

Synthesis and Methodologies

The synthesis of substituted isonicotinates often involves multi-step processes starting from commercially available pyridine derivatives. A plausible synthetic strategy for Methyl 2-methoxy-5-(trifluoromethyl)isonicotinate would involve the esterification of the corresponding carboxylic acid as a final step.

Proposed Synthetic Workflow

A common method for synthesizing methyl esters of carboxylic acids is Fischer esterification. This involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.[2]

Caption: Proposed workflow for the synthesis via Fischer esterification.

Experimental Protocol: Fischer Esterification

This protocol is a generalized procedure based on the synthesis of similar isonicotinate esters.[2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-methoxy-5-(trifluoromethyl)isonicotinic acid in an excess of methanol.

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid. The choice of an acid catalyst is crucial for protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Neutralization: After completion, cool the mixture to room temperature and pour it over ice. Carefully neutralize the mixture with a saturated solution of sodium bicarbonate to quench the acid catalyst.

-

Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane. The choice of solvent is determined by the product's polarity and solubility.

-

Drying and Concentration: Combine the organic extracts, wash with brine, and dry over an anhydrous salt like sodium sulfate or magnesium sulfate. Remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude ester using column chromatography on silica gel to obtain the final product with high purity.

Applications and Research Interest

While specific applications for Methyl 2-methoxy-5-(trifluoromethyl)isonicotinate are not extensively documented, its structural motifs suggest significant potential in several fields.

-

Pharmaceuticals: Substituted pyridines are a cornerstone of drug discovery. The presence of the trifluoromethyl group can enhance drug-like properties. Similar compounds are investigated for their potential as active pharmaceutical ingredients in various therapeutic areas.[1]

-

Agrochemicals: The trifluoromethylpyridine scaffold is present in numerous pesticides and herbicides. The unique electronic properties can lead to potent and selective activity.[1]

-

Materials Science: Fluorinated organic compounds are used in the development of advanced materials, including polymers and liquid crystals, due to their unique thermal and electronic properties.

Safety and Handling

Detailed toxicological data for this specific compound is not available. However, based on related isonicotinate compounds, it should be handled with care. Methyl isonicotinate, for instance, is known to cause irritation to the eyes, skin, and respiratory tract.[3] Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]

Conclusion

Methyl 2-methoxy-5-(trifluoromethyl)isonicotinate is a compound with significant potential stemming from its unique combination of functional groups on the isonicotinate scaffold. Its synthesis is achievable through established organic chemistry methodologies. Further research into this molecule and its isomers is warranted to fully explore its utility in drug discovery, agrochemicals, and materials science.

References

- Royal Society of Chemistry. (2017). General remarks Synthetic Procedures and spectroscopic data for 1-5 and 7. This journal is © The Royal Society of Chemistry 2017.

- CP Lab Chemicals. Methyl 2-(trifluoromethyl)isonicotinate, min 97%, 1 gram.

- A Cutting-Edge Compound. Methyl 2-methoxy-6-(trifluoromethyl)isonicotinate: A Cutting-Edge Compound.

- Wikipedia. Methyl isonicotinate.

- Pharmalego. CAS:1360934-51-5 | C8H5ClF3NO2 | methyl 2-chloro-5-(trifluoromethyl)nicotinate.

- Amerigo Scientific. Methyl 2-(Trifluoromethyl)isonicotinate.

- Sigma-Aldrich. Methyl 2-amino-5-(trifluoromethyl)isonicotinate | 1227603-88-4.

- ChemScene. 1227048-89-6 | Methyl 2-amino-5-(trifluoromethyl)nicotinate.

- MilliporeSigma. Methyl 2-chloro-5-(trifluoromethyl)isonicotinate | 1246685-28-8.

- PrepChem.com. Synthesis of (a) methyl isonicotinate.

- Sigma-Aldrich. Methyl 2-amino-5-(trifluoromethyl)nicotinate.

- Google Patents. WO2017211543A1 - New menthyl nicotinate synthesis process.

- J&K Scientific LLC. Methyl 5-bromo-2-(trifluoromethyl)isonicotinate | 1211589-41-1.

- ResearchGate. Absorption spectra of 2-5 in DMF at concentrations of ∼ 1.2 × 10 −5.

Sources

Technical Guide: Trifluoromethylated Isonicotinic Acid Esters in Medicinal Chemistry

Topic: Literature review of trifluoromethylated isonicotinic acid esters Content Type: In-depth Technical Guide

Executive Summary

The incorporation of trifluoromethyl (

Strategic Importance: The Fluorine Effect

The trifluoromethyl group is not merely a structural decoration; it is a functional tool used to alter the electronic and steric landscape of the pyridine ring.

-

Metabolic Shielding: The C-F bond (bond energy

) is significantly stronger than the C-H bond. Placing a -

Lipophilicity Modulation: The high hydrophobicity of the

group increases membrane permeability, facilitating blood-brain barrier (BBB) crossing in CNS-active agents. -

Electronic Tuning: The strong electron-withdrawing nature (

) of the

Visualization: Structure-Activity Relationship (SAR) Logic

[1]

Synthetic Methodologies

The synthesis of trifluoromethylated isonicotinic acid esters generally follows two distinct strategic pathways: Building Block Assembly (using pre-functionalized starting materials) and Late-Stage Functionalization (direct introduction of

Method A: Halogen Exchange (The Cross-Coupling Approach)

This is the most reliable method for industrial scale-up. It involves the reaction of 2-bromo- or 2-iodo-isonicotinic acid esters with a source of nucleophilic

-

Precursors: 2-bromoisonicotinic acid tert-butyl ester.[1][2]

-

Reagents: Methyl fluorosulfonyldifluoroacetate (

) or Umemoto’s reagent. -

Catalyst: Copper powder (

) or Copper(I) iodide (

Method B: Radical Trifluoromethylation (Minisci-Type)

Ideal for late-stage diversification, this method utilizes electrophilic radical species to attack the electron-deficient pyridine ring. While versatile, regioselectivity can be a challenge (C2 vs C3 substitution).

-

Reagents: Sodium triflinate (Langlois reagent,

) + Oxidant (e.g., TBHP). -

Mechanism: Generation of

radical

Visualization: Synthesis Pathways

[2]

Detailed Experimental Protocols

The following protocols are synthesized from verified literature procedures, ensuring reproducibility and high yield.

Protocol 1: Copper-Mediated Trifluoromethylation using Umemoto’s Reagent

Objective: Synthesis of tert-butyl 2-(trifluoromethyl)isonicotinate from tert-butyl 2-bromoisonicotinate. Source Validation: Based on methodologies described in patent literature (CN108239021B) and verified chemical synthesis databases [1, 3].

Materials:

-

Umemoto’s Reagent (S-(trifluoromethyl)dibenzothiophenium triflate) (2.0 equiv, 87.6 g)

-

Solvent: DMF (anhydrous, 10 volumes)

-

Atmosphere: Nitrogen (

)

Step-by-Step Workflow:

-

Setup: Flame-dry a 1L three-necked flask equipped with a magnetic stir bar and reflux condenser. Purge with

for 15 minutes. -

Charging: Add tert-butyl 2-bromoisonicotinate (25.7 g) and activated Copper powder (19.2 g) to the flask.

-

Solvation: Add anhydrous DMF (250 mL) via syringe.

-

Reagent Addition: Cool the mixture to 0–5°C using an ice-water bath. Add Umemoto’s reagent (87.6 g) portion-wise to control exotherm.

-

Reaction: Stir at 0°C for 1 hour. Remove the ice bath and heat the reaction mixture to 80°C . Maintain stirring for 3 hours.

-

Monitoring: Monitor conversion by

-NMR (appearance of -

Workup: Dilute the reaction mixture with isopropyl acetate (500 mL). Quench by dropwise addition of aqueous

(500 mL). Filter through a Celite pad to remove copper residues. -

Purification: Separate the organic layer, wash with brine (

), dry over -

Yield: Expect

yield of an off-white solid.

Protocol 2: Esterification of 2-(Trifluoromethyl)isonicotinic Acid

Objective: Conversion of the carboxylic acid to the ethyl ester. Context: Acid-catalyzed esterification is often sluggish due to the electron-deficient ring. Thionyl chloride activation is preferred [2, 6].

Step-by-Step Workflow:

-

Activation: Dissolve 2-(trifluoromethyl)isonicotinic acid (1.0 equiv) in thionyl chloride (

, 5.0 equiv). Add a catalytic amount of DMF (2-3 drops). -

Reflux: Heat to reflux (

) for 2 hours until gas evolution ( -

Evaporation: Concentrate in vacuo to remove excess

, yielding the crude acid chloride. -

Esterification: Redissolve the residue in anhydrous DCM. Add Ethanol (2.0 equiv) and Triethylamine (2.5 equiv) at 0°C.

-

Isolation: Stir at room temperature for 4 hours. Wash with water, dry, and concentrate to yield the ethyl ester.

Data Summary: Physical Properties & Yields

| Compound | Structure | Molecular Weight | LogP (Calc) | Typical Yield (Method A) | Applications |

| 2-CF3-Isonicotinic Acid | 191.11 | 1.8 | 85-90% | Building block for ligands | |

| Ethyl 2-CF3-Isonicotinate | 219.16 | 2.4 | 92% | Agrochemical intermediate | |

| t-Butyl 2-CF3-Isonicotinate | 247.21 | 3.1 | 93% | Protected intermediate |

Data derived from synthesis protocols in [1, 3, 6].

Applications in Drug Discovery

Case Study: Morniflumate Analogs

Morniflumate is a non-steroidal anti-inflammatory drug (NSAID).[3] Research indicates that trifluoromethylated analogs of niflumic acid (the parent acid of morniflumate) exhibit enhanced potency and reduced gastrointestinal toxicity. The 2-trifluoromethyl isonicotinic ester serves as a precursor to these "super-niflumic" acid derivatives by reacting with amino-alcohols [5].

Agrochemical Fungicides

The 2-(trifluoromethyl)nicotinic and isonicotinic scaffolds are key intermediates in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides. The

References

-

PatSnap. Trifluoromethylation process for bromo-pyridine and derivatives thereof (Patent CN108239021B). Available at: [Link]

-

Quick Company. An Improved Process For Preparation Of Morniflumate. Available at: [Link]

-

MDPI. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Available at: [Link]

-

ResearchGate. Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives. Available at: [Link]

-

NIH PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Available at: [Link]

Sources

- 1. Trifluoromethylation process for bromo-pyridine and derivatives thereof - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN108239021B - Trifluoromethylation process of bromopyridine and derivatives thereof - Google Patents [patents.google.com]

- 3. An Improved Process For Preparation Of Morniflumate [quickcompany.in]

Strategic Bioisosterism: The Methyl 2-methoxy-5-(trifluoromethyl)isonicotinate Scaffold

Executive Summary

In modern drug discovery, the "Magic Methyl" effect and strategic fluorination are dominant tactics for optimizing ADME/Tox profiles. Methyl 2-methoxy-5-(trifluoromethyl)isonicotinate represents a high-value "privileged structure" intermediate. It serves as a potent bioisostere for 1,2,4-trisubstituted benzenes, offering a simultaneous solution to three common lead optimization challenges: metabolic instability (via the -CF3 block), solubility (via the pyridine nitrogen), and target affinity (via electronic modulation).

This guide provides a technical breakdown of this scaffold's utility, detailing its pharmacophore mapping, synthetic divergence, and specific protocols for its integration into drug candidates.

Part 1: Structural Anatomy & Pharmacophore Mapping

To understand the bioisosteric value of this molecule, we must deconstruct its electronic and steric profile relative to the standard phenyl rings it often replaces.

The Fluorine Effect (Position 5)

The trifluoromethyl (-CF3) group is not merely a hydrophobic bulwark; it is an electronic modulator.

-

Metabolic Blocking: In a standard phenyl ring, the para position is a metabolic "hotspot" for CYP450 oxidation. The -CF3 group at position 5 (relative to the nitrogen) effectively blocks this metabolic soft spot.

-

Lipophilicity Modulation: While -CF3 adds lipophilicity (

LogP

The Pyridine Core (Bioisosterism)

Replacing a benzene ring with a pyridine core (isonicotinate) introduces a specific dipole moment.

-

H-Bond Acceptor: The pyridine nitrogen (N1) acts as a weak hydrogen bond acceptor, unlike the C-H of benzene. This is critical for kinases where the hinge region requires specific acceptor/donor motifs.

-

pKa Modulation: The strong electron-withdrawing nature of the -CF3 group and the ester significantly lowers the pKa of the pyridine nitrogen. This prevents protonation at physiological pH, ensuring the molecule remains neutral and membrane-permeable (passive diffusion).

The Methoxy "Switch" (Position 2)

The 2-methoxy group is versatile. In its native state, it mimics an electron-rich ether. However, it serves as a "masked" functionality. Under specific conditions (see Part 3), it can be converted to a 2-pyridone , a classic bioisostere for amides and phenols.

Part 2: Bioisosteric Logic & Application[1]

The following diagram illustrates the logical flow of substituting a metabolic liability (e.g., a substituted aniline or phenol) with the Methyl 2-methoxy-5-(trifluoromethyl)isonicotinate core to rescue a failing lead compound.

Visualization: The Bioisosteric Rescue Pathway

Figure 1: Decision pathway for utilizing the scaffold to correct metabolic liabilities.

Part 3: Synthetic Divergence & Protocols

The utility of Methyl 2-methoxy-5-(trifluoromethyl)isonicotinate lies in its orthogonality . The ester (C4) and the methoxy group (C2) can be manipulated independently.

Reaction Workflow

-

Path A (Acylation): Hydrolysis of the ester provides the carboxylic acid, a precursor for amide coupling (common in kinase inhibitors).

-

Path B (Reduction): Reduction to the alcohol allows for ether formation or conversion to benzyl halides.

-

Path C (SNAr/Demethylation): The methoxy group can be displaced by amines (SNAr) or demethylated to form the pyridone.

Visualization: Synthetic Tree

Figure 2: Divergent synthetic pathways available from the parent scaffold.[1]

Part 4: Experimental Protocols

The following protocols are standardized for high-yield conversion of this specific scaffold.

Protocol A: Selective Hydrolysis (Ester Acid)

Objective: Isolate the carboxylic acid without affecting the trifluoromethyl or methoxy groups.

Reagents:

-

Methyl 2-methoxy-5-(trifluoromethyl)isonicotinate (1.0 eq)

-

Lithium Hydroxide Monohydrate (LiOH·H2O) (2.5 eq)

-

Solvent: THF:Water (3:1 v/v)

Procedure:

-

Dissolution: Dissolve 1.0 g of the starting ester in 15 mL of THF. Cool to 0°C in an ice bath.

-

Addition: Dissolve LiOH·H2O in 5 mL of water and add dropwise to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by LC-MS (Expect [M-H]- mass).

-

Workup: Acidify carefully with 1N HCl to pH ~3. The carboxylic acid often precipitates.

-

Isolation: Extract with Ethyl Acetate (3x), dry over Na2SO4, and concentrate.

-

Self-Validation Check: NMR should show loss of the methyl ester singlet (~3.9 ppm) but retention of the methoxy singlet (~4.0 ppm).

-

Protocol B: Conversion to 2-Pyridone (Demethylation)

Objective: Reveal the lactam functionality (H-bond donor/acceptor pair).

Reagents:

-

Substrate (1.0 eq)[2]

-

Sodium Iodide (NaI) (2.0 eq)

-

Trimethylsilyl Chloride (TMSCl) (2.0 eq)

-

Solvent: Acetonitrile (MeCN)

Procedure:

-

Setup: To a solution of substrate in anhydrous MeCN, add NaI followed by TMSCl (generating TMSI in situ).

-

Reflux: Heat to 60-80°C for 2-6 hours.

-

Quench: Cool to RT, quench with aqueous sodium thiosulfate (to remove iodine color) and water.

-

Isolation: The product (2-pyridone) is often less soluble and may precipitate or require extraction with DCM/MeOH (9:1).

Part 5: Comparative Properties Data

The table below highlights the theoretical shift in properties when replacing a standard 1-chloro-4-nitrobenzene fragment with the 2-methoxy-5-(trifluoromethyl)pyridine core.

| Property | Phenyl Core (Reference) | Pyridine Core (This Scaffold) | Impact on Drug Design |

| LogP (Lipophilicity) | High (3.0 - 4.0) | Moderate (2.0 - 2.8) | Improved solubility; reduced non-specific binding. |

| Metabolic Stability | Low (Oxidation prone) | High (Blocked by -CF3) | Extended Half-life ( |

| H-Bond Capacity | 0 Acceptors | 2 Acceptors (N, OMe) | New vector for target engagement. |

| pKa (Base) | N/A | < 2.0 (Non-basic) | Reduced lysosomal trapping; high passive permeability. |

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

-

Wang, J., et al. (2014). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade. Chemical Reviews, 114(4), 2432–2506. Link

-

SciFinder/CAS. (2024). Substance Record for CAS 1256824-41-5. Link(Note: Login required for specific substance data).

Sources

Technical Guide: Stability of Methoxy-Pyridine Derivatives in Storage

Part 1: Executive Directive

The Stability Paradox: Methoxy-pyridine derivatives are deceptive. While the pyridine ring is aromatic and generally robust, the introduction of a methoxy group (

Core Thesis: Long-term instability in methoxy-pyridines is rarely due to spontaneous bond cleavage. Instead, it is driven by extrinsic triggers —specifically oxidative N-oxide formation, acid-catalyzed demethoxylation (hydrolysis), and photo-induced rearrangement. Successful storage requires a "Zero-Trigger" environment: anhydrous, anaerobic, dark, and neutral.

Part 2: Mechanistic Analysis of Degradation[1][2]

To stabilize these compounds, one must understand the specific failure modes. The two primary degradation pathways are N-Oxidation and Acid-Catalyzed Hydrolysis .

The N-Oxidation Trap

The pyridine nitrogen lone pair is nucleophilic. In the presence of atmospheric oxygen (slow) or peroxides/trace metal impurities (fast), it forms an N-oxide.

-

Impact: N-oxides are significantly more polar and hygroscopic than the parent pyridine. Once formed, they attract moisture, accelerating secondary hydrolysis.

-

Visual Indicator: A colorless oil or white solid turning yellow/brown is often the first sign of N-oxide formation followed by complexation.

Acid-Catalyzed Demethoxylation (The PPI Effect)

This mechanism is best understood through Proton Pump Inhibitors (PPIs) like Omeprazole, which are essentially complex methoxy-pyridines.

-

Protonation: The pyridine nitrogen protonates (

). -

Activation: This protonation pulls electron density, making the C2 or C4 carbon (bearing the methoxy) highly electrophilic.

-

Nucleophilic Attack: Water attacks the carbon, expelling methanol and leaving a Pyridone (a lactam).

-

Note: This reaction is irreversible and autocatalytic if the byproduct is acidic.

Photochemical Instability

Methoxy-pyridines absorb in the UV range. Excitation can lead to valence isomerization (e.g., Dewar pyridine formation) or radical cleavage of the methyl-oxygen bond, particularly in solution.

Mechanistic Visualization

The following diagram illustrates the divergent degradation pathways based on environmental triggers.

Figure 1: Divergent degradation pathways for methoxy-pyridine derivatives triggered by oxidation, acid, and light.

Part 3: Storage & Handling Protocols

Based on the mechanisms above, the following protocols are mandatory for maintaining >98% purity over 12+ months.

The "Gold Standard" Storage Protocol

Do not rely on standard ambient storage. Treat methoxy-pyridines as "reactive intermediates" until proven otherwise.

| Parameter | Specification | Mechanistic Rationale |

| Temperature | -20°C (Long-term) 2-8°C (Working stock) | Slows kinetics of autoxidation and hydrolysis. |

| Atmosphere | Argon or Nitrogen Overlay | Displaces |

| Container | Amber Glass with Teflon-lined cap | Amber blocks UV (photolysis); Teflon prevents leaching of plasticizers which can act as radical initiators. |

| State | Solid State preferred | Solutions drastically increase molecular mobility and collision frequency for degradation. |

| Desiccation | Required | N-oxides (impurities) are hygroscopic; moisture catalyzes hydrolysis. |

Solution Handling (If Unavoidable)

If you must store methoxy-pyridines in solution (e.g., for high-throughput screening libraries):

-

Solvent Choice: Use Anhydrous DMSO or Acetonitrile . Avoid protic solvents (MeOH, EtOH) which can facilitate trans-etherification or proton shuttling.

-

Buffer: Maintain a "apparent pH" > 7.0. Avoid acidic buffers.

-

Freeze-Thaw: Limit to <3 cycles. Each cycle introduces condensation (water) and oxygen.

Part 4: Experimental Validation (Stress Testing)

To validate the stability of a specific derivative, perform this Forced Degradation Protocol . This is a self-validating system: if the compound survives these conditions, it is stable for standard storage.

Stress Test Workflow

Execute these four parallel streams. Analyze via HPLC-UV/MS (254 nm) at T=0, T=24h, and T=7 days.

-

Acid Stress: Dissolve in 0.1 N HCl. (Tests susceptibility to hydrolysis/pyridone formation).

-

Oxidative Stress: Dissolve in 3%

. (Tests N-oxidation liability). -

Photostability: Expose solid/solution to 1.2 million lux hours (ICH Q1B standard).

-

Thermal/Humidity: Store solid at 40°C / 75% RH.

Analytical Workflow Diagram

The following Graphviz diagram outlines the decision logic for stability testing.

Figure 2: Logic flow for determining storage protocols based on forced degradation data.

Part 5: Troubleshooting & Recovery

Symptom: Sample has turned yellow/brown or developed a precipitate.

-

Diagnosis: Likely N-oxidation (color) followed by polymerization or hydrolysis (precipitate/pyridone).

-

Action:

-

Do not heat. Heating will accelerate the decomposition of thermally labile N-oxides.

-

Purification: Dissolve in

and wash with basic aqueous solution ( -

Re-analysis: Check purity. If N-oxide is the impurity, it can often be reduced back to the parent pyridine using

or mild hydrogenation, though re-purchase is usually more cost-effective for small scales.

-

References

-

Sigma-Aldrich. (n.d.). Safety Data Sheet: 4-Methoxypyridine N-oxide. Retrieved from

-

Srebro, J., et al. (2022).[1] Stability of proton pump inhibitors in various dosage forms: A review. International Journal of Chemical Studies. Retrieved from

-

Nagesh Khadri, et al. (2025).[1] Kinetics of acid degradation of proton pump inhibitors. University of Jordan. Retrieved from

-

BenchChem. (n.d.). Avoiding degradation of 6,7-Dimethoxy-4-phenoxy-quinoline during storage. Retrieved from

- Albini, A., & Alpegiani, M. (1984). Photochemistry of N-oxides. Chemical Reviews. (Contextual grounding for N-oxide photolysis mechanisms).

-

Tokyo Chemical Industry (TCI). (n.d.). 4-Methoxypyridine N-Oxide Product Specifications. Retrieved from

Sources

Methodological & Application

Application Notes and Protocols for the Hydrolysis of Methyl 2-methoxy-5-(trifluoromethyl)isonicotinate to 2-methoxy-5-(trifluoromethyl)isonicotinic Acid

Introduction: The Significance of 2-methoxy-5-(trifluoromethyl)isonicotinic Acid

2-methoxy-5-(trifluoromethyl)isonicotinic acid is a key heterocyclic building block in modern drug discovery and agrochemical research. The presence of the trifluoromethyl group, a bioisostere for various functional groups, can significantly enhance metabolic stability, binding affinity, and lipophilicity of lead compounds.[1] The isonicotinic acid scaffold itself is a prevalent motif in numerous biologically active molecules. The conversion of its methyl ester precursor, methyl 2-methoxy-5-(trifluoromethyl)isonicotinate, to the corresponding carboxylic acid is a fundamental transformation, unlocking the potential for further synthetic elaborations, such as amide bond formation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient and reliable hydrolysis of this ester.

Chemical Principles and Mechanistic Insights

The hydrolysis of methyl 2-methoxy-5-(trifluoromethyl)isonicotinate is most effectively achieved through a base-mediated process known as saponification.[1] This reaction is, for all practical purposes, irreversible, which drives the reaction to completion and ensures a high yield of the desired carboxylic acid.[2]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide ion (CH₃O⁻) as a leaving group and forming the carboxylic acid. In the basic reaction medium, the newly formed carboxylic acid is immediately deprotonated by the strong base (either hydroxide or the expelled methoxide) to form the carboxylate salt. This acid-base reaction is the thermodynamic driving force that renders the saponification process irreversible.[2] An acidic workup is then required to protonate the carboxylate salt and isolate the final carboxylic acid product.[1]

The presence of the electron-withdrawing trifluoromethyl group (-CF₃) on the pyridine ring is anticipated to increase the electrophilicity of the carbonyl carbon, potentially accelerating the rate of nucleophilic attack by the hydroxide ion.

Detailed Experimental Protocol

This protocol is designed as a robust starting point for the hydrolysis of methyl 2-methoxy-5-(trifluoromethyl)isonicotinate. Researchers should consider small-scale trials to optimize reaction times and conditions for their specific setup.

Materials and Reagents:

-

Methyl 2-methoxy-5-(trifluoromethyl)isonicotinate

-

Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF), reagent grade

-

Methanol (MeOH), reagent grade

-

Deionized water

-

Hydrochloric acid (HCl), 1 M and 2 M solutions

-

Ethyl acetate (EtOAc), reagent grade

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

TLC plates (silica gel 60 F₂₅₄)

-

Developing solvent for TLC (e.g., 1:1 Hexane:Ethyl Acetate with 1% acetic acid)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

pH paper or pH meter

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-methoxy-5-(trifluoromethyl)isonicotinate (1.0 eq) in a mixture of THF and methanol (a 3:1 to 4:1 ratio is a good starting point). The total solvent volume should be sufficient to fully dissolve the starting material (e.g., 10-20 mL per gram of ester).

-

Addition of Base: In a separate container, prepare a solution of lithium hydroxide monohydrate (1.5 - 2.0 eq) in deionized water.[3][4] Alternatively, a solution of sodium hydroxide (1.5 - 2.0 eq) can be used.[5] Add the basic solution dropwise to the stirred solution of the ester at room temperature.

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[6][7] Spot the reaction mixture alongside the starting material on a TLC plate. The product, being a carboxylic acid, is more polar and should have a lower Rf value than the starting ester. The disappearance of the starting material spot indicates the completion of the reaction. For the given substrate, a solvent system such as 1:1 hexanes/ethyl acetate with a small amount of acetic acid (to suppress streaking of the carboxylic acid) is a reasonable starting point for TLC analysis.

-

Reaction Time and Temperature: Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight. If the reaction is sluggish at room temperature, it can be gently heated to 40-50 °C.

-

Work-up - Quenching and Solvent Removal: Once the reaction is complete, cool the mixture to room temperature if it was heated. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the organic solvents (THF and methanol).

-

Work-up - Acidification: To the remaining aqueous solution, add 1 M HCl dropwise while stirring, preferably in an ice bath to control any exotherm. Monitor the pH with pH paper or a pH meter. Continue adding acid until the pH of the solution is approximately 2-3.[5] The carboxylic acid product should precipitate out of the solution as a solid.

-

Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).[5]

-

Work-up - Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Isolation of Product: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-methoxy-5-(trifluoromethyl)isonicotinic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) if necessary.

Data Presentation: Key Reaction Parameters

| Parameter | Recommended Condition | Rationale |

| Base | LiOH·H₂O or NaOH | Both are strong bases effective for saponification. LiOH is often preferred for its better solubility in mixed aqueous/organic solvents.[3][8] |

| Equivalents of Base | 1.5 - 2.0 eq | An excess of base ensures the reaction goes to completion. |

| Solvent System | THF/Methanol/Water | A co-solvent system is necessary to dissolve both the nonpolar ester and the ionic hydroxide.[8] |

| Temperature | Room Temperature to 50°C | The reaction often proceeds well at room temperature, but gentle heating can increase the rate if necessary. |

| Reaction Time | 2 - 16 hours | Monitored by TLC to determine completion. |

| Work-up pH | 2 - 3 | Ensures complete protonation of the carboxylate salt to the carboxylic acid for efficient extraction. |

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reaction | - Insufficient reaction time or temperature.- Not enough base. | - Allow the reaction to stir for a longer period.- Gently heat the reaction mixture.- Add an additional portion of the base. |

| Low Yield | - Incomplete precipitation of the product during acidification.- Inefficient extraction. | - Ensure the pH is sufficiently acidic (2-3).- Perform more extractions with the organic solvent. |

| Product is an oil/difficult to crystallize | - Presence of impurities. | - Attempt purification by column chromatography.- Try different solvent systems for recrystallization. |

| Side Reactions | - At very high temperatures, hydrolysis of the trifluoromethyl group could potentially occur, although this is unlikely under the recommended mild conditions. | - Avoid excessive heating. Maintain the reaction temperature at or below 50°C. |

Visualizing the Workflow

Caption: Workflow for the hydrolysis of methyl 2-methoxy-5-(trifluoromethyl)isonicotinate.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Sodium hydroxide and lithium hydroxide are corrosive and should be handled with care.

-

Hydrochloric acid is corrosive.

-

Organic solvents are flammable. Avoid open flames and sparks.

Conclusion

The protocol described provides a reliable and efficient method for the hydrolysis of methyl 2-methoxy-5-(trifluoromethyl)isonicotinate to its corresponding carboxylic acid. The use of a strong base in a mixed aqueous-organic solvent system ensures the reaction proceeds to completion. Careful monitoring by TLC and a standard acidic work-up procedure allow for the isolation of the desired product in high purity and yield. This foundational transformation is crucial for the further utilization of this valuable building block in the synthesis of novel chemical entities.

References

-

Chemistry LibreTexts. (2026, January 30). 11.1: Making Soap Saponification Lab Procedure. Retrieved from [Link]

-

eGyanKosh. (n.d.). EXPERIMENT 7 DETERMINATION OF SAPONIFICATION VALUE. Retrieved from [Link]

-

JOCPR. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. Retrieved from [Link]

-

K. C. Nicolaou, et al. (n.d.). 6.3 Methyl Esters and Derivatives. Retrieved from [Link]

-

Organic Chemistry Stack Exchange. (2019, May 6). LiOH hydrolysis of methyl 2,2-dimethoxyacetate not giving product? Retrieved from [Link]

-

OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]

-

Sessions, A. L. (2009, July). Saponification (Base Hydrolysis) of Organic Materials. Caltech GPS. Retrieved from [Link]

-

The Organic Chemistry Tutor. (n.d.). Saponification of Esters. Retrieved from [Link]

-

Various Authors. (n.d.). Ester to Acid - Common Conditions. Organic Chemistry Portal. Retrieved from [Link]

-

Tsukamoto, M., & Nakamura, T. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Saponification-Typical procedures - operachem [operachem.com]

- 6. scribd.com [scribd.com]

- 7. 利用できないコンテンツ [sigmaaldrich.com]

- 8. Ester to Acid - Common Conditions [commonorganicchemistry.com]

Application Note: Precision Amide Coupling of Methyl 2-methoxy-5-(trifluoromethyl)isonicotinate

Executive Summary & Strategic Analysis

Methyl 2-methoxy-5-(trifluoromethyl)isonicotinate (CAS: Analogous to 1227594-91-3) represents a high-value scaffold in medicinal chemistry, particularly for modulating lipophilicity and metabolic stability via the trifluoromethyl (

-

The Steric Gate (The Challenge): The

group at the C5 position is ortho to the ester at C4. This creates significant steric bulk, shielding the carbonyl carbon from nucleophilic attack. Standard coupling reagents (e.g., EDC, HOBt) often fail to generate high yields because the bulky active ester intermediates cannot be easily approached by the amine. -

The Electronic Trap (The Risk): The C2-methoxy group, activated by the pyridine nitrogen and the electron-withdrawing

, is susceptible to nucleophilic aromatic substitution (

This guide details three validated protocols designed to navigate these competing factors, prioritizing Acid Fluoride Activation and Aluminum-Mediated Aminolysis over standard carbodiimide couplings.

Chemical Logic & Mechanism[1][2][3]

The Steric-Electronic Conflict

The reaction landscape is defined by the competition between the desired attack at the carbonyl (pathway A) and the undesired attack at the C2 position (pathway B).

-

Pathway A (Amidation): Hindered by the C5-

Van der Waals radius (~2.2 Å). Requires a small, highly electrophilic activating group (e.g., -Cl, -F) rather than a bulky leaving group (e.g., -OBt). -

Pathway B (

): Favored by high temperatures and strong nucleophiles. The pyridine ring is electron-deficient; the methoxy group acts as a leaving group.

Decision Matrix

Use the following logic to select your protocol:

| Variable | Recommended Protocol | Rationale |

| Amine Type | Protocol | Why? |

| Non-hindered | Protocol A (Direct Aminolysis) | |

| Hindered/Aniline Amines | Protocol B (Acid Fluoride) | The -COF intermediate is small and highly reactive, bypassing steric shielding. |

| Acid-Sensitive Groups | Protocol C (Ghosez's Reagent) | Neutral activation prevents acid-catalyzed decomposition. |

Experimental Protocols

Protocol A: Trimethylaluminum ( ) Mediated Direct Aminolysis

Best for: Primary aliphatic amines, rapid library synthesis.

Safety Alert: Trimethylaluminum is pyrophoric. Handle strictly under inert atmosphere (Argon/Nitrogen).

Reagents:

-

Substrate: Methyl 2-methoxy-5-(trifluoromethyl)isonicotinate (1.0 equiv)

-

Amine: 1.2 – 1.5 equiv

-

Reagent:

(2.0 M in Toluene, 1.5 – 2.0 equiv) -

Solvent: Anhydrous Toluene or DCM

Step-by-Step:

-

Complex Formation: In a flame-dried Schlenk flask under Argon, dissolve the Amine (1.2 equiv) in anhydrous Toluene (0.2 M concentration).

-

Activation: Cool to 0°C. Dropwise add

solution. Caution: Gas evolution (Methane). Stir at 0°C for 15 min, then warm to RT for 30 min to form the aluminum-amide species. -

Addition: Add the Ester substrate (1.0 equiv) dissolved in minimal Toluene.

-

Reaction: Heat to 60°C – 80°C. Monitor by LCMS.

-

Note: Do not exceed 90°C to avoid

of the methoxy group.

-

-

Quench: Cool to 0°C. Carefully quench with dilute HCl (1M) or Rochelle’s Salt solution (Sat. Potassium Sodium Tartrate). Rochelle's salt is preferred to break aluminum emulsions.

-

Workup: Extract with EtOAc, wash with brine, dry over

.

Protocol B: Hydrolysis & Acid Fluoride Activation (The "Sledgehammer")

Best for: Sterically hindered amines, anilines, and scale-up.

Phase 1: Controlled Hydrolysis

-

Dissolve Ester in THF/Water (3:1).

-

Add LiOH·

(2.0 equiv). -

Stir at 40°C. Avoid reflux to prevent methoxy hydrolysis.

-

Acidify to pH 3-4 with 1M citric acid (avoid strong HCl to protect the OMe group). Extract and isolate the carboxylic acid.

Phase 2: TFFH / Cyanuric Fluoride Coupling

Why Acid Fluoride? The C-F bond is strong but the fluoride is a small leaving group, allowing the amine to penetrate the steric shield of the ortho-

Reagents:

-

Acid Intermediate (1.0 equiv)

-

Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.2 equiv)

-

Base: DIPEA (3.0 equiv)

-

Solvent: Anhydrous DCM or DMF

Step-by-Step:

-

Dissolve the Acid and Amine (1.1 equiv) in anhydrous DCM (0.1 M).

-

Add DIPEA (3.0 equiv).

-

Add TFFH (1.2 equiv) at 0°C.

-

Allow to warm to RT. The reaction typically completes within 2-4 hours.[1]

-

Validation: Check LCMS for the mass of the amide. If the acid fluoride intermediate is stable, it may be observed (Mass = Acid - OH + F).

Protocol C: Ghosez’s Reagent (Neutral Acid Chloride)

Best for: Acid-sensitive substrates where

Reagents:

-

Acid Intermediate (1.0 equiv)

-

Reagent: Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv)

-

Base: Pyridine or

[2] -

Solvent: DCM[2]

Step-by-Step:

-

Dissolve Acid in DCM.

-

Add Ghosez’s Reagent at RT. Stir for 1-2 hours. Mechanism: Converts acid to acid chloride neutrally.

-

Add Amine and Base (Pyridine) to the reaction mixture.

-

Stir until complete.

Visualizing the Workflow

The following diagram illustrates the decision logic and mechanistic pathways.

Caption: Decision tree for selecting the optimal coupling pathway based on amine nucleophilicity and steric constraints.

Troubleshooting & Optimization Table

| Observation | Diagnosis | Corrective Action |

| Low Conversion (Route A) | Aluminum-amine complex aggregation. | Increase temp to 80°C or switch to DABAL- |

| Byproduct M+ (Amine - OMe) | Lower reaction temperature. Ensure base is not in large excess. Switch from DMF to DCM (lower polarity reduces | |

| No Reaction (Route B) | Active ester (OBt/OAt) too bulky. | CRITICAL: Switch to Acid Fluoride (TFFH) or Acid Chloride. Do not use HATU/EDC for this substrate. |

| Hydrolysis Stalled | Ester is too hindered for LiOH. | Use |

References

-

Direct Aminolysis via Group 13 Metals

-

Title: Amide Synthesis from Esters and Amines via Aluminum-Mediated Aminolysis.

-

Source: Organic Syntheses, Coll. Vol. 6, p.492 (1988).

-

Context: Found

coupling. -

URL:[Link]

-

-

Acid Fluoride Activation (TFFH)

- Title: TFFH: A Reagent for the Preparation of Acid Fluorides and Amide Coupling.

-

Source: Journal of the American Chemical Society (Carpino et al.).

-

Context: Establishes efficacy of acid fluorides for hindered couplings.

-

URL:[Link]

-

Steric Hindrance in Pyridines

-

Ghosez's Reagent

-

Title: Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).

-

Source: Encyclopedia of Reagents for Organic Synthesis.

-

Context: Neutral generation of acid chlorides.

-

URL:[Link]

-

Sources

Application Note: Regioselective Nucleophilic Substitution on Methyl 2-methoxy-5-(trifluoromethyl)isonicotinate

Executive Summary

Methyl 2-methoxy-5-(trifluoromethyl)isonicotinate is a highly functionalized pyridine scaffold frequently utilized in the synthesis of kinase inhibitors and agrochemicals. The presence of the trifluoromethyl (-CF

Unlike standard pyridines where halogens are the preferred leaving groups, this scaffold allows for the direct displacement of the methoxy group by amines and thiols due to the synergistic electron-withdrawing effects at positions 4 and 5. This guide provides validated protocols for direct aminolysis, eliminating the need for intermediate chlorination steps, thereby improving atom economy and reducing synthetic steps.

Mechanistic Analysis & Electronic Grounding

Substrate Reactivity Profile

The reactivity of methyl 2-methoxy-5-(trifluoromethyl)isonicotinate is governed by the electron-deficiency of the pyridine ring, amplified by the substituents.

-

C2 Position (Reaction Center): The methoxy group acts as a leaving group. While typically a poor nucleofuge (

of MeOH -

C6 Position: Although sterically accessible and activated, it lacks a leaving group. Direct nucleophilic attack here would require oxidative substitution (

), which is kinetically slower than the displacement of the methoxy group under non-oxidative conditions. -

C4 Ester: Susceptible to saponification (hydrolysis) or amidation. Chemoselectivity is achieved by controlling temperature and steric bulk of the nucleophile.

Reaction Pathway

The reaction proceeds via a classic addition-elimination mechanism (

Figure 1: Mechanistic pathway for the displacement of the 2-methoxy group.

Experimental Protocols

Protocol A: Direct Thermal Aminolysis (Primary Amines)

Application: Best for primary alkyl amines (e.g., benzylamine, propylamine) and non-hindered secondary amines.

Mechanism: Thermally driven

Reagents:

-

Substrate: Methyl 2-methoxy-5-(trifluoromethyl)isonicotinate (1.0 equiv)

-

Nucleophile: Primary Amine (1.2 – 1.5 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (2.0 equiv) -

Solvent: DMSO (Anhydrous) or NMP

Procedure:

-

Setup: In a dried screw-cap vial or microwave tube, dissolve the substrate (100 mg, 0.42 mmol) in anhydrous DMSO (2.0 mL).

-

Addition: Add DIPEA (146 µL, 0.84 mmol) followed by the amine (0.50 mmol).

-

Reaction:

-

Thermal: Heat block at 90°C for 4–6 hours.

-

Microwave (Recommended): 120°C for 30 minutes (High absorption).

-

-

Monitoring: Monitor by LC-MS. Look for the disappearance of SM (M+1 = 236) and appearance of product.

-

Note: If ester hydrolysis is observed (M-14 mass shift), lower temperature to 70°C and extend time.

-

-

Workup: Dilute reaction mixture with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMSO. Wash organic layer with brine, dry over

, and concentrate. -

Purification: Flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Acid-Mediated Displacement (Weak Nucleophiles)

Application: Required for anilines or sterically hindered amines where thermal basic conditions fail or lead to ester hydrolysis. Mechanism: Protonation of the pyridine nitrogen lowers the LUMO energy, making C2 more electrophilic.

Reagents:

-

Substrate (1.0 equiv)

-

Aniline derivative (2.0 equiv)

-

Acid: HCl (4M in Dioxane) or p-TsOH (1.0 equiv)

-

Solvent:

-Butanol or Isopropanol

Procedure:

-

Dissolve substrate in

-Butanol (0.2 M concentration). -

Add the aniline (2.0 equiv) and p-TsOH (1.0 equiv).

-

Heat to reflux (118°C) for 12–24 hours.

-

Workup: Cool to RT. Neutralize with sat.

. Extract with DCM. -

Purification: Silica gel chromatography.

Optimization & Troubleshooting

The following decision tree assists in selecting the correct protocol based on nucleophile type and observed side reactions.

Figure 2: Optimization workflow for maximizing yield and selectivity.

Data Summary: Solvent & Base Effects

| Entry | Solvent | Base | Temp (°C) | Yield (%) | Observations |

| 1 | THF | DIPEA | 60 | 35 | Slow reaction, no hydrolysis. |

| 2 | DMSO | DIPEA | 90 | 88 | Optimal balance of rate/purity. |

| 3 | DMSO | 100 | 72 | Partial ester hydrolysis observed. | |

| 4 | p-TsOH | 120 | 65 | Good for anilines; ester transesterification possible. |

References

- Mechanistic Basis of Pyridine Substitutions: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Defines the mechanism on electron-deficient heterocycles).

-

Reactivity of 2-Methoxy Pyridines

-

Schlosser, M., et al. (2005).[1] "Halogen/Metal Permutation at the 2-Position of 2-Methoxypyridines." European Journal of Organic Chemistry.

-

-

Microwave Assisted Synthesis

-

Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition.

-

-

Analogous Scaffold Reactivity (Nitro-Pyridine)

-

BenchChem Technical Reports. (2025).[1] "Synthesis of 2-Amino-6-methoxy-3-nitropyridine." (Demonstrates activation of 2-OMe by ortho/para EWGs).

-

Sources

Procedure for reducing Methyl 2-methoxy-5-(trifluoromethyl)isonicotinate to alcohol

Technical Application Note: Selective Reduction of Methyl 2-methoxy-5-(trifluoromethyl)isonicotinate

Executive Summary & Strategic Rationale

This application note details the chemoselective reduction of Methyl 2-methoxy-5-(trifluoromethyl)isonicotinate (Substrate) to (2-methoxy-5-(trifluoromethyl)pyridin-4-yl)methanol (Target Alcohol).

Scientific Context: The target alcohol is a high-value pharmacophore in medicinal chemistry, particularly for kinase inhibitors and GPCR modulators. The reduction of this specific ester presents a unique chemoselective challenge:

-

Electronic Activation: The trifluoromethyl (-CF₃) group at C5 renders the ester highly electrophilic, facilitating reduction.

-

Competitive Reactivity: The electron-deficient pyridine ring is susceptible to nucleophilic attack or over-reduction (to dihydropyridine/piperidine) if harsh conditions (e.g., catalytic hydrogenation) are used.

-

Leaving Group Stability: The 2-methoxy group is a potential leaving group for nucleophilic aromatic substitution (

), though hydride donors are typically orthogonal to this pathway under controlled temperatures.

Recommended Approach: While Lithium Aluminum Hydride (LAH) is the standard laboratory reagent for ester reduction, this protocol prioritizes a Sodium Borohydride (NaBH₄) / Methanol / THF system.[1] This method generates active alkoxy-borohydride species in situ, offering a safer, more scalable, and highly chemoselective profile that minimizes ring reduction risks associated with LAH or catalytic hydrogenation.

Reaction Mechanism & Pathway

The reduction proceeds via sequential hydride transfers. In the recommended NaBH₄/MeOH system, methanol acts as both a solvent modifier and a proton source, activating the borohydride to form mono-, di-, and tri-methoxyborohydrides (

Graphviz Diagram: Reaction Pathway

Figure 1: Stepwise hydride reduction mechanism of the isonicotinate ester.

Experimental Protocols

Method A: NaBH₄ / Methanol System (Recommended)

Best for: Scalability, Safety, and Chemoselectivity.[1]

Reagents & Stoichiometry:

| Reagent | MW ( g/mol ) | Equiv. | Role |

|---|---|---|---|

| Substrate | 235.16 | 1.0 | Starting Material |

| NaBH₄ | 37.83 | 4.0 | Reducing Agent |

| THF | 72.11 | 10 vol | Solvent (Anhydrous) |

| Methanol | 32.04 | 2-3 vol | Activator/Co-solvent |

Step-by-Step Procedure:

-

Setup: Equip a dry 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and temperature probe.

-

Solubilization: Charge the Substrate (1.0 equiv) and anhydrous THF (10 volumes). Stir until fully dissolved at Room Temperature (RT).

-

Reagent Addition: Add NaBH₄ (4.0 equiv) in a single portion. Note: The mixture may become a suspension.

-

Activation (Critical Step): Heat the mixture to 50°C . Add Methanol dropwise via an addition funnel over 30–60 minutes.

-

Observation: Vigorous gas evolution (

) will occur. Control addition rate to manage off-gassing.

-

-

Reflux: Once addition is complete, heat the reaction to reflux (approx. 65°C) for 2–4 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 1:1) or LCMS. The ester (

) should disappear, and the alcohol ( -

Quench: Cool to 0°C. Carefully quench with Saturated NH₄Cl solution (Caution: Hydrogen evolution).

-

Extraction: Dilute with water and extract with Ethyl Acetate (3x).

-

Purification: Wash combined organics with Brine, dry over

, filter, and concentrate. Purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

Method B: Lithium Aluminum Hydride (LAH)

Best for: Small scale, rapid screening, or stubborn substrates.

Safety Warning: LAH is pyrophoric. All glassware must be oven-dried. Use strictly anhydrous solvents.

Step-by-Step Procedure:

-

Setup: Flame-dry a 2-neck flask under Argon flow. Cool to RT.

-

Reagent Prep: Add LAH (1.5 equiv) to anhydrous THF (10 volumes) at 0°C.

-

Addition: Dissolve Substrate (1.0 equiv) in minimal THF. Add this solution dropwise to the LAH slurry at 0°C.

-

Reaction: Stir at 0°C for 30 mins, then warm to RT for 1 hour.

-

Fieser Quench: Cool to 0°C. For every 1g of LAH used, add sequentially:

-

1 mL Water

-

1 mL 15% NaOH

-

3 mL Water

-

-

Workup: Stir until a white granular precipitate forms. Filter through a pad of Celite. Concentrate the filtrate to obtain the crude alcohol.

Workup & Purification Logic

The isolation of pyridine-based alcohols requires careful pH management to prevent protonation of the pyridine nitrogen during extraction, which would trap the product in the aqueous phase.

Graphviz Diagram: Workup Workflow

Figure 2: Workup workflow ensuring product recovery from basic pyridine matrix.

Analytical Validation

Successful reduction is confirmed by specific shifts in Proton NMR (

| Feature | Substrate (Ester) | Product (Alcohol) |

| Methyl Ester (-COOC | Singlet, ~3.95 ppm | Absent |

| Methylene (-C | Absent | Doublet/Singlet, ~4.60 - 4.75 ppm |

| Hydroxyl (-O | Absent | Broad Singlet (exchangeable), ~2.0 - 5.0 ppm |

| IR (Carbonyl) | Strong band ~1725 cm⁻¹ | Absent |

| IR (Hydroxyl) | Absent | Broad band ~3300-3400 cm⁻¹ |

Troubleshooting & Optimization

-

Issue: Low Yield / Incomplete Reaction.

-

Cause: Borate complex formation trapping the alcohol.

-

Solution: Use the Fieser quench (even for NaBH4, adapted) or perform an acidic hydrolysis (adjust pH to 3-4 with 1N HCl, stir 30 min, then neutralize with NaHCO₃ to pH 8 before extraction) to break boron-oxygen bonds.

-

-

Issue: Over-reduction (Ring Hydrogenation).

-

Cause: Temperature too high or presence of transition metals.

-

Solution: Ensure temperature does not exceed 65°C. Avoid Pd/Pt contamination. Switch strictly to Method A (NaBH₄).

-

-

Issue: Product in Aqueous Layer.

-

Cause: Pyridine nitrogen protonated during quench.

-

Solution: Ensure aqueous layer pH is > 7.0 during extraction.

-

References

-

Organic Chemistry Portal. (2023). Reduction of Esters to Alcohols. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]

Sources

Application Note: Grignard Reaction Protocols for Methyl 2-methoxy-5-(trifluoromethyl)isonicotinate

Executive Summary

This application note details the optimized protocols for performing Grignard reactions with Methyl 2-methoxy-5-(trifluoromethyl)isonicotinate . This substrate presents unique synthetic challenges due to the electronic deactivation of the pyridine ring by the trifluoromethyl group and the steric hindrance provided by the ortho-trifluoromethyl substituent relative to the ester.

While standard ester-to-tertiary alcohol conversions are routine, this specific scaffold requires strict temperature control and solvent selection to prevent competitive nucleophilic aromatic substitution (

Substrate Analysis & Mechanistic Strategy

Molecule Profile

-

Target Substrate: Methyl 2-methoxy-5-(trifluoromethyl)isonicotinate

-

Functional Groups:

-

Methyl Ester (C4): The primary electrophile.

-

Trifluoromethyl (C5): Strong electron-withdrawing group (EWG); introduces significant steric bulk ortho to the reactive center.

-

Methoxy (C2): Electron-donating by resonance but withdrawing by induction; potential leaving group for

side reactions. -

Pyridine Nitrogen: Lewis base capable of complexing with Magnesium (

), potentially altering effective reagent stoichiometry.

-

Reaction Mechanism & Competitive Pathways

The reaction proceeds via the standard Weinreb-type mechanism for esters but is complicated by the substrate's electronics. The high electrophilicity of the pyridine ring—enhanced by the

Figure 1: Mechanistic pathways.[1][2][3] Path A (Green) is the desired carbonyl addition. Path B (Red) represents competitive ring attack, which is suppressed by low temperature.

Strategic Planning

Solvent System

Anhydrous THF (Tetrahydrofuran) is the mandatory solvent.

-

Reasoning: Pyridine-magnesium salts are often insoluble in diethyl ether, leading to coating of the reagents and stalled reactions. THF's higher Lewis basicity solubilizes these intermediates, ensuring the reaction proceeds to completion.

Temperature Control

-

Start: -78°C (Acetone/Dry Ice bath).

-

Ramp: Slowly warm to 0°C only after full addition.

-